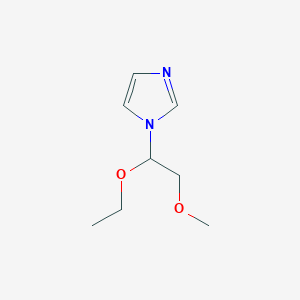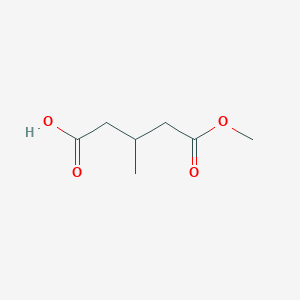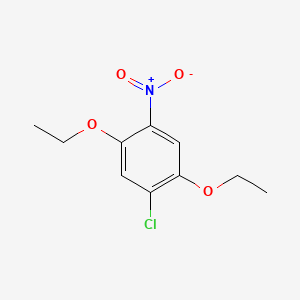
C.I. Direct Brown 1
Overview
Description
C.I. Direct Brown 1, also known by its Colour Index number 30045, is a direct dye used primarily for dyeing cellulosic fibers such as cotton, rayon, and linen. Direct dyes are water-soluble and can be applied directly to the substrate in a neutral or alkaline bath. They are known for their bright shades but generally exhibit poor wash fastness.
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Direct Brown 1 is synthesized through a series of diazotization and coupling reactions. The process typically involves the diazotization of aromatic amines followed by coupling with other aromatic compounds to form the azo dye. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using acidic or neutral conditions for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature control systems. The dye is then purified through filtration and drying processes to obtain the final product in powder form.
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Brown 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation Products: Various quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines such as aniline derivatives.
Substitution Products: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
C.I. Direct Brown 1 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes.
Biology: Employed as a biological stain for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
The mechanism of action of C.I. Direct Brown 1 involves its interaction with the substrate through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the cellulose fibers, allowing for strong adherence. The molecular targets include the hydroxyl groups on the cellulose chains, which facilitate the binding of the dye.
Comparison with Similar Compounds
Similar Compounds
- C.I. Direct Blue 1
- C.I. Direct Orange 25
- C.I. Direct Yellow 105
Uniqueness
C.I. Direct Brown 1 is unique due to its specific hue and its ability to produce full shades on cellulosic fibers without the need for a mordant. It also has a distinct molecular structure that allows for strong adherence to the substrate, making it a preferred choice for certain industrial applications.
Properties
CAS No. |
3811-71-0 |
|---|---|
Molecular Formula |
C31H22N8Na2O6S |
Molecular Weight |
680.6 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C31H24N8O6S.2Na/c32-26-16-27(33)29(39-36-22-9-12-24(13-10-22)46(43,44)45)17-28(26)38-35-21-7-3-19(4-8-21)18-1-5-20(6-2-18)34-37-23-11-14-30(40)25(15-23)31(41)42;;/h1-17,40H,32-33H2,(H,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChI Key |
VLTXMDHMAOPIKT-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)C(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |
| 3811-71-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)



